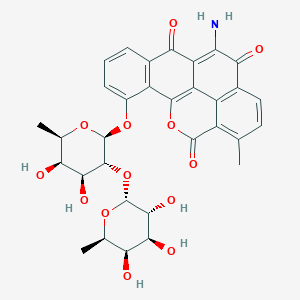

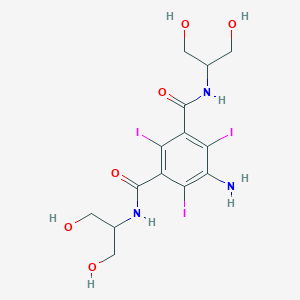

N,N'-Bis-(1,3-dihydroxy-2-propyl)-5-amino-2,4,6-triiodoisophthalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N,N-Bis-(1,3-dihydroxy-2-propyl)-5-nitroisophthalamide” is a chemical compound with the molecular formula C14H19N3O8 . It has a molecular weight of 357.32 .

Molecular Structure Analysis

The molecular structure of “N,N-Bis-(1,3-dihydroxy-2-propyl)-5-nitroisophthalamide” is not available in the sources I found .Physical And Chemical Properties Analysis

The boiling point of “N,N-Bis-(1,3-dihydroxy-2-propyl)-5-nitroisophthalamide” is predicted to be 774.2±60.0 °C . Its density is predicted to be 1.496±0.06 g/cm3 . The pKa value is predicted to be 11.85±0.46 .Applications De Recherche Scientifique

Radiographic Contrast Agents

Development of Non-Ionic Contrast Media : This compound has been pivotal in the development of non-ionic monomeric iodinated compounds for use as contrast media in vascular radiography. It's part of the research trajectory aimed at reducing the hypertonicity of aqueous solutions of contrast media, leading to compounds like metrizamide and iohexol (Haavaldsen, 1980).

Synthesis in Iodixanol Preparation : The synthesis process of iodixanol, an X-ray contrast agent, involves intermediates related to N,N'-Bis-(1,3-dihydroxy-2-propyl)-5-amino-2,4,6-triiodoisophthalamide. This research illuminates the complex chemical pathways and byproducts involved in the manufacture of modern contrast agents (Haarr et al., 2018).

Ioversol Synthesis : This compound also plays a crucial role in the synthesis of ioversol, another non-ionic X-ray contrast agent. The study details the chemical reactions and conditions required for its production, highlighting the compound's significance in medical imaging technology (Zou et al., 2009).

Material Science Applications

Polyamide and Polyimide Synthesis : Research into the synthesis of aromatic polyamides and polyimides has explored compounds structurally related to N,N'-Bis-(1,3-dihydroxy-2-propyl)-5-amino-2,4,6-triiodoisophthalamide. These studies focus on the development of organo-soluble, thermally stable materials with potential applications in various high-tech fields (Yang & Lin, 1995).

Environmental Fate and Effects : Investigations into iodinated X-ray contrast media, which include derivatives of this compound, have explored their environmental impact. These studies assess the biodegradability and photolysis of these compounds, as well as their short-term and chronic toxicity to aquatic life (Steger-Hartmann et al., 2002).

HPLC Method Development for Analysis : High-Performance Liquid Chromatography (HPLC) methods have been developed for the analysis of compounds like N,N'-Bis-(1,3-dihydroxy-2-propyl)-5-amino-2,4,6-triiodoisophthalamide, showcasing its significance in analytical chemistry (Lian Zhi, 2000).

Safety And Hazards

Propriétés

IUPAC Name |

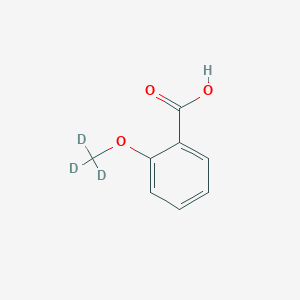

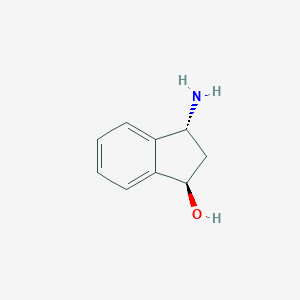

5-amino-1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-2,4,6-triiodobenzene-1,3-dicarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18I3N3O6/c15-9-7(13(25)19-5(1-21)2-22)10(16)12(18)11(17)8(9)14(26)20-6(3-23)4-24/h5-6,21-24H,1-4,18H2,(H,19,25)(H,20,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVLWRKHQMFPOQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)NC(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)NC(CO)CO)I)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18I3N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

705.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-Bis-(1,3-dihydroxy-2-propyl)-5-amino-2,4,6-triiodoisophthalamide | |

CAS RN |

60166-98-5 |

Source

|

| Record name | N,N'-Bis-(1,3-dihydroxy-2-propyl)-5-amino-2,4,6-triiodoisophthalamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060166985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-BIS-(1,3-DIHYDROXY-2-PROPYL)-5-AMINO-2,4,6-TRIIODOISOPHTHALAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JK9TZ8JY3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.